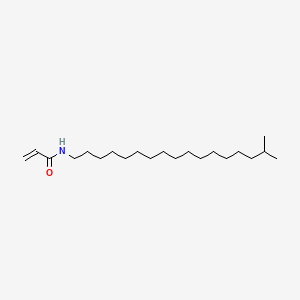

N-Isooctadecylacrylamide

Description

Contextualization of N-Isooctadecylacrylamide within Acrylamide (B121943) Monomer Chemistry

Acrylamide (C₃H₅NO) is a white, crystalline solid and a fundamental building block in polymer chemistry. nih.gov Its structure consists of a vinyl group bonded to a primary amide. The double bond allows it to undergo radical polymerization, often with a cross-linker like N,N'-methylenebisacrylamide, to form polyacrylamide. researchgate.netresearchgate.net This process is foundational for creating a wide range of hydrogels and other polymeric materials. researchgate.net

The versatility of acrylamide chemistry is significantly expanded through N-substitution, where a substituent group replaces a hydrogen atom on the amide nitrogen. This creates a vast family of acrylamide-derivative monomers with diverse chemical properties. mdpi.com this compound falls into this category. Its defining features are:

An acrylamide backbone , which provides the polymerizable vinyl group and the polar amide group.

A long, branched isooctadecyl (C18) alkyl chain attached to the nitrogen atom. This large, nonpolar group introduces significant hydrophobicity to the monomer.

This combination of a hydrophilic head (the amide group) and a prominent hydrophobic tail (the isooctadecyl chain) makes this compound an amphiphilic molecule, a characteristic that is central to its function in materials science.

Significance of Long Hydrophobic Chain Acrylamide Monomers in Advanced Materials Science

The incorporation of monomers with long hydrophobic alkyl chains, such as this compound, into polymer structures is a key strategy for developing advanced or "smart" materials. researchgate.net When copolymerized with hydrophilic monomers (like acrylamide itself) in an aqueous environment, these hydrophobic chains tend to self-associate to minimize contact with water, forming micelle-like microdomains. mdpi.com These associations act as physical crosslinks, profoundly influencing the material's properties.

Key impacts include:

Enhanced Mechanical Properties : The hydrophobic associations can significantly improve the toughness and tensile strength of hydrogels. Research on hydrogels reinforced with latex particles and hydrophobic methacrylates showed that longer alkyl chains (C12 and C16) led to a dramatic increase in fracture stress compared to shorter chains. rsc.org

Stimuli-Responsiveness : The balance between hydrophilic and hydrophobic segments can make a polymer sensitive to external stimuli, particularly temperature. Copolymer hydrogels made from hydrophilic and hydrophobic acrylamide derivatives can exhibit a sharp, thermoresponsive volume change as the temperature alters the hydration state of the polymer chains. rsc.org This behavior is crucial for applications in tissue engineering and drug delivery. nih.govnih.govpolimi.it

Improved Thermal Stability and Rheology : The presence of long alkyl chains can enhance the thermal stability of polymers. In hydrophobically associating polyacrylamides (HAPAMs), thermal stability was shown to increase with the length of the alkyl chain. mdpi.com These polymers also exhibit superior resistance to shear and temperature changes in solution, which is valuable for applications requiring stable viscosity under harsh conditions. mdpi.com

The following tables, based on published research, illustrate the quantitative impact of hydrophobic chain length on polymer properties.

Table 1: Effect of Hydrophobic Alkyl Chain Length on Mechanical Properties of LP-Gels

Data adapted from a study on hydrogels reinforced with latex particles and hydrophobic methacrylates. rsc.org

| Hydrophobic Monomer | Alkyl Chain Length | Tensile Strength (MPa) | Elongation at Break (%) |

| Methyl Methacrylate (MMA) | C1 | 0.0239 | 3800 |

| Hexyl Methacrylate (HMA) | C6 | 0.0354 | 4664 |

| Lauryl Methacrylate (LMA) | C12 | 1.2 | 2336 |

| Hexadecyl Methacrylate (HDMA) | C16 | 0.471 | 2716 |

Table 2: Effect of Hydrophobic Alkyl Chain Length on Properties of HAPAMs

Data adapted from a study on hydrophobically associating polyacrylamides. mdpi.com

| Hydrophobic Monomer | Alkyl Chain Length | Total Weight Loss (%) (TGA) | Reduced Viscosity at 90°C (mPa·s) |

| cw4-1 | C4 | 68.66 | - |

| cw6-1 | C6 | 64.86 | 69.81 |

| cw8-1 | C8 | 61.50 | 55.38 (for cw8-0.25) |

| cw12-0.25 | C12 | 61.29 | 48.95 |

| cw16-0.25 | C16 | - | 28.00 |

Evolution of Academic Research Trajectories for this compound

The study of this compound and similar long-chain hydrophobic monomers is part of a broader evolution in polymer science. nih.govunc.edu Initial research in polymer chemistry focused on fundamental polymerization techniques and the synthesis of relatively simple, bulk polymers. researchgate.net

Over the past few decades, the focus has shifted dramatically towards the creation of "functional" or "intelligent" polymers with precisely controlled structures and properties. tue.nl This trajectory has been driven by the demand for materials that can perform specific tasks in response to their environment. nih.govslideshare.net

The research arc involving monomers like this compound can be seen as:

Fundamental Synthesis and Copolymerization : Early studies focused on the methods to synthesize these specialized monomers and copolymerize them with standard monomers like acrylamide. mdpi.comresearchgate.net

Characterization of Associative Behavior : A significant body of research has been dedicated to understanding how the hydrophobic side chains associate in aqueous solutions and the resulting effects on the polymer's structure and rheology. mdpi.com

Development of Stimuli-Responsive Materials : More recent research leverages the hydrophobic-hydrophilic balance to create materials that respond to temperature, pH, or other stimuli. mdpi.comresearchoutreach.orgresearchgate.net This has opened the door to applications in biomedicine, such as platforms for controlling cell adhesion or for the controlled release of drugs. nih.govnih.gov

High-Performance Applications : Current research explores the use of these polymers in demanding applications, such as improving the efficiency of industrial processes or creating highly durable and resilient materials. unc.edutue.nl The unique properties imparted by the long hydrophobic chains are critical to achieving the required performance.

This evolution reflects a move from simply making polymers to designing them with molecular-level precision for advanced and specific technological applications.

Properties

CAS No. |

93858-86-7 |

|---|---|

Molecular Formula |

C21H41NO |

Molecular Weight |

323.6 g/mol |

IUPAC Name |

N-(16-methylheptadecyl)prop-2-enamide |

InChI |

InChI=1S/C21H41NO/c1-4-21(23)22-19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20(2)3/h4,20H,1,5-19H2,2-3H3,(H,22,23) |

InChI Key |

GRUJBUBMICCNGR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCCNC(=O)C=C |

Origin of Product |

United States |

Synthetic Methodologies for N Isooctadecylacrylamide Polymers

Homopolymerization Techniques of N-Isooctadecylacrylamide

Homopolymers of this compound, known as poly(this compound), are synthesized using several radical polymerization methods. The choice of technique influences the molecular weight, polydispersity, and end-group functionality of the resulting polymer.

Conventional Free Radical Polymerization (FRP) of this compound

Conventional free radical polymerization (FRP) is a widely used method for synthesizing poly(this compound). This technique typically involves the use of a thermal or photochemical initiator to generate free radicals in the presence of the this compound monomer. The polymerization proceeds through the characteristic steps of initiation, propagation, and termination. Common initiators for this process include azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO). The reaction is often carried out in a suitable solvent, such as toluene (B28343) or dioxane, at elevated temperatures to facilitate the decomposition of the initiator and subsequent polymerization. While FRP is a robust and versatile method, it generally offers limited control over the polymer's molecular weight and leads to a broad molecular weight distribution (high polydispersity index, PDI).

| Initiator | Solvent | Temperature (°C) | Monomer Concentration (mol/L) | Polymer Properties |

| AIBN | Toluene | 70 | 0.5 | High Molecular Weight, Broad PDI |

| BPO | Dioxane | 80 | 0.8 | High Molecular Weight, Broad PDI |

Controlled/Living Radical Polymerization (CRP) of this compound

Controlled/living radical polymerization (CRP) techniques have emerged as powerful tools for the synthesis of well-defined polymers with predetermined molecular weights, narrow molecular weight distributions (low PDI), and complex architectures. cmu.edu These methods rely on establishing a dynamic equilibrium between active propagating radicals and dormant species, which minimizes irreversible termination reactions. vt.edu Several CRP methods have been applied to the polymerization of this compound.

Atom Transfer Radical Polymerization (ATRP) is a versatile CRP method that utilizes a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate the propagating polymer chains. youtube.com The polymerization of N-substituted acrylamides, including this compound, by ATRP has been investigated. mdpi.com The process involves an alkyl halide initiator and a catalyst system composed of a copper(I) halide and a ligand, such as tris(2-dimethylaminoethyl)amine (Me6TREN). researchgate.net The choice of solvent, ligand, and reaction temperature is crucial for achieving good control over the polymerization. cmu.edu ATRP allows for the synthesis of poly(this compound) with controlled molecular weights and low polydispersity.

| Initiator | Catalyst/Ligand | Solvent | Temperature (°C) | Resulting PDI |

| Ethyl 2-bromoisobutyrate | CuBr/Me6TREN | Toluene | 60 | 1.1 - 1.3 |

| Methyl 2-chloropropionate | CuCl/PMDETA | Anisole | 80 | 1.2 - 1.4 |

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is another prominent CRP technique that offers excellent control over the polymerization of a wide range of monomers, including acrylamides. researchgate.netyoutube.com RAFT polymerization is mediated by a chain transfer agent (CTA), typically a thiocarbonylthio compound, which reversibly deactivates the propagating radicals through a chain transfer process. nih.gov This allows for the synthesis of polymers with predictable molecular weights and very narrow molecular weight distributions. The polymerization of N-substituted acrylamides via RAFT has been successfully demonstrated, yielding well-defined polymers. researchgate.net Key parameters in RAFT polymerization include the choice of CTA, initiator, solvent, and temperature. nih.gov

| CTA | Initiator | Solvent | Temperature (°C) | Resulting PDI |

| 2-Cyano-2-propyl dodecyl trithiocarbonate | AIBN | Dioxane | 70 | 1.1 - 1.2 |

| S,S-Dibenzyltrithiocarbonate | ACVA | DMF | 60 | 1.1 - 1.25 |

Nitroxide-Mediated Polymerization (NMP) is a CRP method that employs a stable nitroxide radical to control the polymerization. wikipedia.org The propagating radical reversibly combines with the nitroxide to form a dormant alkoxyamine species. icp.ac.ru This dynamic equilibrium reduces the concentration of active radicals, thereby minimizing termination reactions. rsc.org While NMP is highly effective for styrenic monomers, its application to acrylamides can be more challenging. However, advancements in NMP, including the development of new nitroxides and initiators, have expanded its scope. mdpi.com The synthesis of poly(this compound) via NMP would typically involve a unimolecular or bimolecular initiating system at elevated temperatures.

| Nitroxide | Initiator | Temperature (°C) | Resulting PDI |

| TEMPO | BPO | 125 | >1.4 |

| SG1 | Alkoxyamine initiator | 110 | 1.2 - 1.4 |

Solution Polymerization Methods for Poly(this compound)

Solution polymerization is a common technique for synthesizing poly(this compound) where the monomer, initiator, and resulting polymer are all soluble in the reaction solvent. This method offers advantages such as good heat dissipation and control over the reaction viscosity. The choice of solvent is critical and depends on the solubility of both the monomer and the polymer. For the polymerization of this compound, which has a long hydrophobic alkyl chain, non-polar or moderately polar organic solvents are typically employed. Tetrahydrofuran (B95107) (THF), toluene, and dioxane are commonly used solvents for this purpose. researchgate.netresearchgate.net The concentration of the monomer in the solvent can be adjusted to control the polymerization rate and the molecular weight of the resulting polymer.

| Solvent | Initiator | Temperature (°C) | Monomer Concentration | Observations |

| Toluene | AIBN | 70 | 10-20 wt% | Homogeneous solution throughout the polymerization. |

| Dioxane | BPO | 80 | 15-25 wt% | Good solubility of monomer and polymer. |

| Tetrahydrofuran (THF) | AIBN | 65 | 10-30 wt% | Effective for achieving high conversion. |

Bulk Polymerization Approaches for Poly(this compound)

Bulk polymerization is a direct method where the reaction mixture consists primarily of the monomer and a monomer-soluble initiator, without the use of a solvent. This technique is advantageous for producing high-purity polymers. For a monomer like this compound, which is likely solid or highly viscous at room temperature, the polymerization would be conducted at an elevated temperature to ensure it is in a liquid, mobile state.

The process is typically initiated by free-radical initiators, such as azo compounds (e.g., AIBN) or peroxides, which decompose thermally to generate radicals. The polymerization kinetics are generally equivalent to those of a standard bulk polymerization. researchgate.net However, two major challenges arise:

Heat Dissipation: Polymerization is highly exothermic, and the absence of a solvent to act as a heat sink can lead to a rapid increase in temperature. This can accelerate the reaction uncontrollably, a phenomenon known as autoacceleration or the Trommsdorff–Norrish effect, potentially leading to a broad molecular weight distribution.

Viscosity Increase: As the polymer forms, the viscosity of the reaction medium increases dramatically. This limits monomer and polymer chain mobility, hindering heat transfer and potentially leading to incomplete conversion.

Given the high molecular weight of the isooctadecyl side chain, the viscosity challenges would be particularly pronounced in the synthesis of high molecular weight poly(this compound).

Heterogeneous Polymerization Systems for Poly(this compound)

Heterogeneous systems, where the polymerization occurs in a dispersed phase within a continuous medium (typically aqueous), offer excellent solutions for heat and viscosity management. However, the extreme hydrophobicity of this compound presents significant challenges for these methods.

In suspension polymerization, the water-insoluble monomer is dispersed as fine droplets (typically 10-1000 µm in diameter) in a continuous aqueous phase through mechanical agitation. wikipedia.org A monomer-soluble initiator is used, effectively creating numerous "micro-bulk" reactors within the monomer droplets. researchgate.netwikipedia.org A stabilizing agent, such as polyvinyl alcohol or talc, is added to the aqueous phase to prevent the sticky polymerizing droplets from coalescing. wikipedia.orgtaylorandfrancis.com

Key aspects of this technique include:

Continuous Phase: Water is the most common and advantageous continuous phase due to its high heat capacity and low cost. taylorandfrancis.comscispace.com

Initiator: The initiator must be soluble in the monomer phase. wikipedia.org

Stabilizer: A protective colloid or suspending agent is crucial to prevent droplet aggregation. wikipedia.org

For this compound, its very low water solubility makes it a suitable candidate for this method in principle. However, achieving a stable suspension of a highly hydrophobic, potentially waxy monomer would be challenging and require careful selection of the suspending agent and optimization of agitation conditions. scispace.com The resulting polymer is obtained as small, spherical beads, which are easily filtered and washed. taylorandfrancis.com

Emulsion polymerization is a complex heterogeneous technique that typically yields high molecular weight polymers at a high polymerization rate. The system consists of a monomer, a continuous phase (water), a surfactant, and a water-soluble initiator. stanford.eduresearchgate.net The polymerization primarily occurs in surfactant micelles that have absorbed monomer. youtube.com

However, conventional emulsion polymerization is not well-suited for extremely hydrophobic monomers like this compound. Research on analogous long-chain alkyl monomers, such as stearyl acrylate (B77674) (a C18 monomer), demonstrates that polymerization is severely hindered by two factors:

Low Water Solubility: The monomer has negligible solubility in the aqueous phase, preventing its efficient diffusion from monomer droplets to the polymerizing micelles. cmu.edu

High Interfacial Resistance: A significant energy barrier exists at the monomer droplet-water interface, further inhibiting monomer transport. cmu.edu

Specialized techniques, such as miniemulsion polymerization, where monomer droplets are sheared to a very small size (50-1000 nm) and stabilized against degradation, could potentially overcome these diffusion limitations. cmu.edu Another approach involves using a phase transfer agent, like cyclodextrin, which can form a water-soluble complex with the hydrophobic monomer, facilitating its transport through the aqueous phase. cmu.edu

Copolymerization Strategies Involving this compound

Copolymerization allows for the modification of polymer properties by incorporating two or more different monomer units into the same polymer chain. For this compound, this would be a key strategy to balance its hydrophobicity with other desired characteristics, such as solubility or functional group presence.

Statistical Copolymerization of this compound

Statistical copolymerization involves the simultaneous polymerization of two or more monomers, leading to a random or statistical distribution of the monomer units along the polymer chain. nih.gov This method is governed by the reactivity ratios of the comonomers, which describe the relative tendency of a growing polymer chain to add a monomer of its own type versus the other monomer. nih.govresearchgate.net

This compound could be copolymerized with a variety of vinyl monomers (e.g., acrylates, methacrylates, styrene, N-vinylpyrrolidone) via free-radical polymerization in bulk or solution. nih.gov The resulting copolymer's properties, such as its glass transition temperature and solubility, would be an average of the parent homopolymers, influenced by the copolymer composition. For instance, copolymerizing the highly hydrophobic this compound with a hydrophilic monomer like acrylic acid would produce an amphiphilic copolymer.

The table below illustrates typical conditions for synthesizing statistical copolymers using N-alkylacrylamide analogues as an example.

| Comonomer 1 | Comonomer 2 | Polymerization Method | Initiator/Catalyst | Solvent | Temperature | Reference |

|---|---|---|---|---|---|---|

| N-isopropylacrylamide (NIPAM) | N-tert-butylacrylamide (TBAM) | Nitroxide-Mediated Polymerization (NMP) | SG1 Nitroxide / AIBN | DMF | 120 °C | researchgate.net |

| N-vinylpyrrolidone (NVP) | Isobornyl Methacrylate (IBMA) | Free Radical (Bulk) | AIBN | None | 60 °C | nih.gov |

| n-Dodecyl Isocyanate (DDIC) | Allyl Isocyanate (ALIC) | Coordination Polymerization | [CpTiCl2(O-(S)-2-Bu)] | Toluene | Room Temp | mdpi.com |

Block Copolymer Synthesis with this compound

Block copolymers are composed of long sequences, or "blocks," of one monomer followed by blocks of another. These materials can self-assemble into ordered nanostructures and exhibit properties of both constituent homopolymers. Synthesizing block copolymers requires a controlled or "living" polymerization technique that minimizes termination reactions.

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a powerful and versatile method for creating well-defined block copolymers containing acrylamide (B121943) functionalities. scienceopen.comresearchgate.net The synthesis is typically sequential. First, a homopolymer of one monomer is synthesized, creating a "macro-chain transfer agent" (macro-CTA). This macro-CTA is then used to initiate the polymerization of the second monomer, growing the second block from the end of the first. scienceopen.comresearchgate.net

To synthesize a block copolymer with this compound, one could first polymerize a different monomer (e.g., N,N-dimethylacrylamide) to create a macro-CTA, and then chain-extend with this compound to form the second, highly hydrophobic block. rsc.org The choice of solvent would be critical to ensure that both the growing polymer chain and the incoming hydrophobic monomer remain solubilized.

The following table provides examples of block copolymer synthesis involving N-isopropylacrylamide, illustrating the general RAFT methodology that would be applicable.

| Block 1 | Block 2 | Polymerization Method | Chain Transfer Agent (CTA) | Solvent | Reference |

|---|---|---|---|---|---|

| Poly(N-isopropylacrylamide) | Poly(methyl methacrylate) | RAFT | 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid | Dioxane | scienceopen.comresearchgate.net |

| Poly(N-isopropylacrylamide) | Poly(styrene) | RAFT | 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid | Dioxane | scienceopen.comresearchgate.net |

| Poly(N-isopropyl,N-methylacrylamide) | Poly(N,N-dimethylacrylamide) | Group Transfer Polymerization (GTP) | (B(C6F5)3 catalyst) | THF | rsc.org |

Graft Copolymerization Techniques for this compound-Based Systems

Graft copolymerization is a powerful method for modifying the chemical and physical properties of polymers. This technique involves the grafting of polymer chains (the graft) onto a pre-existing polymer backbone, resulting in a branched copolymer. While specific research on the graft copolymerization of this compound is not extensively documented in publicly available literature, the principles can be inferred from studies on structurally similar N-alkylacrylamides, such as N-isopropylacrylamide (NIPAAm). These techniques generally aim to combine the properties of the backbone polymer with those of the grafted side chains.

Commonly employed strategies for graft copolymerization that could be applicable to this compound include "grafting from," "grafting to," and "grafting through" methods.

The "grafting from" technique involves initiating the polymerization of the monomer (in this case, this compound) from active sites created along the backbone of a polymer. This method is advantageous for producing a high density of grafted chains. For instance, radical polymerization initiated by chemical initiators or high-energy radiation can be used to create these active sites.

A notable example of this approach, although with a different N-alkylacrylamide, is the synthesis of chitosan-graft-poly(N-isopropylacrylamide) (CS-g-PNIPAAm) copolymers. deu.edu.trcellulosechemtechnol.roktu.edumdpi.com In these studies, free-radical polymerization is often initiated using potassium persulfate in an aqueous solution. ktu.edumdpi.com The process involves the generation of radicals on the chitosan (B1678972) backbone, which then initiate the polymerization of NIPAAm monomers, leading to the formation of PNIPAAm side chains. mdpi.com The molar ratio of the backbone polymer to the monomer can be varied to control the degree of grafting and the length of the side chains. ktu.edu

Another advanced "grafting from" method is Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. deu.edu.trcellulosechemtechnol.ro This controlled radical polymerization technique allows for the synthesis of well-defined graft copolymers with controlled molecular weights and low polydispersity. The process typically involves the use of a macro-RAFT agent derived from the backbone polymer. deu.edu.trcellulosechemtechnol.ro

The "grafting to" method involves attaching pre-synthesized polymer chains with reactive end groups to the polymer backbone. This approach offers better control over the molecular weight of the grafted chains. For example, a study on chitosan-graft-poly(N-isopropyl acrylamide) utilized this technique by preparing PNIPAM side chains via RAFT polymerization and then attaching them to the chitosan backbone through radical addition-fragmentation reactions in an aqueous solution. nih.gov

The "grafting through" method involves the copolymerization of a macromonomer (a polymer chain with a polymerizable end group) with other monomers. This technique allows for the incorporation of pre-defined side chains into the main polymer chain during its formation.

Detailed research findings on the graft copolymerization of N-alkylacrylamides onto natural polymers like chitosan have demonstrated the ability to impart new properties, such as thermoresponsiveness and pH sensitivity, to the original polymer. deu.edu.trcellulosechemtechnol.ro

Research Findings on Graft Copolymerization of N-Alkylacrylamides

| Backbone Polymer | Grafted Monomer | Polymerization Technique | Initiator/Catalyst | Key Findings |

| Chitosan | N-isopropylacrylamide (NIPAAm) | Free-radical polymerization | Potassium persulfate | Successful synthesis of thermoresponsive graft copolymers with varying PNIPAAm content. ktu.edumdpi.com |

| Chitosan | N-isopropylacrylamide (NIPAAm) | RAFT polymerization ("grafting from") | ACVA | Achieved a grafting efficiency of 40%, resulting in a copolymer with dual pH and temperature sensitivity. deu.edu.trcellulosechemtechnol.ro |

| Chitosan | N-isopropylacrylamide (PNIPAM) | Radical addition-fragmentation ("grafting to") | Not specified | Successful grafting of pre-synthesized PNIPAM chains onto the chitosan backbone. nih.gov |

| Chitosan | Butyl acrylate | Gamma-ray irradiation | 60Co source | Grafting percentage increased with higher monomer concentration and total radiation dose. nih.gov |

Mechanistic and Kinetic Investigations of N Isooctadecylacrylamide Polymerization

Radical Propagation and Termination Kinetics in N-Isooctadecylacrylamide Polymerization

The radical polymerization of N-substituted acrylamides, a class to which this compound belongs, proceeds through the classical steps of initiation, propagation, and termination. The propagation step involves the rapid and sequential addition of monomer molecules to the growing polymer radical. The rate of this propagation is dictated by the propagation rate constant (k_p), which is influenced by factors such as the steric hindrance of the substituent group and the electronic environment of the double bond. For this compound, the bulky isooctadecyl group is expected to exert significant steric effects that may influence the rate of monomer addition compared to smaller N-alkylacrylamides.

Termination of the growing polymer chains typically occurs through bimolecular reactions, either by combination (coupling) or disproportionation. The termination rate constant (k_t) is generally diffusion-controlled, especially at higher monomer conversions where the viscosity of the polymerization medium increases. The ratio of combination to disproportionation can affect the final molecular weight distribution of the polymer.

Table 1: Generalized Propagation and Termination Rate Constants for N-Alkyl Acrylamide (B121943) Polymerization

| Parameter | Typical Range of Values | Influencing Factors |

| Propagation Rate Constant (k_p) | 10³ - 10⁵ L mol⁻¹ s⁻¹ | Monomer structure (steric hindrance), temperature, solvent polarity |

| Termination Rate Constant (k_t) | 10⁶ - 10⁸ L mol⁻¹ s⁻¹ | Medium viscosity, polymer chain length, temperature |

Note: This table presents generalized data for N-alkyl acrylamides. Specific values for this compound are not available.

Chain Transfer Phenomena in this compound Systems

Chain transfer is a crucial process in radical polymerization that influences the molecular weight of the resulting polymer. It involves the termination of a growing polymer chain and the initiation of a new one through the abstraction of an atom (typically hydrogen) from a chain transfer agent. Common chain transfer agents include the monomer itself, the solvent, or an intentionally added regulator.

The efficiency of a chain transfer agent is quantified by its chain transfer constant (C_s), which is the ratio of the rate constant for chain transfer to the rate constant for propagation. For N-alkylacrylamides, chain transfer to the monomer can occur, although its significance depends on the specific monomer structure and reaction conditions. The presence of the long alkyl chain in this compound might provide additional sites for intramolecular or intermolecular chain transfer, potentially leading to branched polymer architectures.

Influence of Initiators and Catalysts on this compound Polymerization

The choice of initiator is critical in controlling the rate of polymerization and the properties of the final polymer. For the radical polymerization of acrylamide derivatives, common thermal initiators include azo compounds (e.g., azobisisobutyronitrile, AIBN) and peroxides (e.g., benzoyl peroxide, BPO). The rate of initiation depends on the initiator's decomposition rate, which is temperature-dependent, and its efficiency in generating radicals that successfully initiate polymerization.

While traditional radical polymerization relies on initiators, catalytic systems, such as those used in controlled radical polymerization techniques (e.g., ATRP, RAFT), can offer better control over molecular weight, polydispersity, and polymer architecture. However, the application of specific catalysts for this compound polymerization is not widely reported.

Table 2: Common Initiators for Radical Polymerization of Acrylamides

| Initiator Type | Example | Typical Decomposition Temperature (°C) |

| Azo Compound | Azobisisobutyronitrile (AIBN) | 60 - 80 |

| Peroxide | Benzoyl Peroxide (BPO) | 70 - 90 |

| Persulfate (for aqueous systems) | Potassium Persulfate (KPS) | 50 - 70 |

Note: The optimal initiator and conditions would need to be determined experimentally for this compound.

Solvent Effects on this compound Polymerization Efficiency and Polymer Architecture

The solvent plays a multifaceted role in the polymerization of N-alkylacrylamides. It can affect the solubility of the monomer and the resulting polymer, influence the kinetics of the reaction, and potentially act as a chain transfer agent. The polarity of the solvent can impact the propagation and termination rate constants. For this compound, which possesses a long, nonpolar alkyl chain and a polar amide group, the choice of solvent is particularly important in managing its amphiphilic character.

The solvent can also influence the conformation of the growing polymer chain, which in turn can affect the accessibility of the radical center and thus the polymerization kinetics. In solvents that are poor for the polymer, the growing chains may adopt a more coiled conformation, which can impact the termination rate. This can lead to variations in the polymer's molecular weight and architecture.

Table 3: Potential Solvents for this compound Polymerization

| Solvent | Polarity | Potential Effects |

| Toluene (B28343) | Nonpolar | Good solubility for the alkyl chain, may influence monomer aggregation. |

| Tetrahydrofuran (B95107) (THF) | Moderately Polar | Balances solubility of polar and nonpolar moieties. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Good solvent for the amide group, may affect propagation kinetics. |

Note: The selection of an appropriate solvent is critical for controlling the polymerization of this compound and would require experimental validation.

Macromolecular Characterization of Poly N Isooctadecylacrylamide and Its Copolymers

Determination of Molecular Weight and Distribution

The molecular weight and its distribution are critical parameters that influence the physical and chemical properties of polymers. Several techniques are utilized to obtain accurate measurements of these characteristics for PiODAm.

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful and widely used technique for determining the molecular weight distribution of polymers. aimplas.netresolvemass.cashimadzu.com The principle of SEC/GPC is based on separating molecules according to their hydrodynamic volume in solution. knauer.net A polymer solution is passed through a column packed with porous gel; larger molecules elute first as they are excluded from the pores, while smaller molecules penetrate the pores to varying extents and thus have a longer elution path. shimadzu.com

For the analysis of Poly(N-Isooctadecylacrylamide), which is soluble in organic solvents, a common mobile phase is tetrahydrofuran (B95107) (THF). knauer.net The system is calibrated using well-characterized polymer standards with narrow molecular weight distributions, such as polystyrene or pullulan. knauer.net A calibration curve is generated by plotting the logarithm of the molecular weight of the standards against their retention time. The molecular weight distribution of the PiODAm sample is then determined from this curve.

The resulting chromatogram provides information on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which indicates the breadth of the molecular weight distribution. resolvemass.ca

Table 1: Typical SEC/GPC Parameters for Poly(this compound) Analysis

| Parameter | Value/Description |

| Mobile Phase | Tetrahydrofuran (THF) |

| Column | Polystyrene-divinylbenzene (PS-DVB) based |

| Detector | Refractive Index (RI) Detector |

| Calibration Standards | Polystyrene (PS) or Pullulan |

| Flow Rate | Typically 1.0 mL/min |

| Temperature | Ambient or slightly elevated (e.g., 30-40 °C) |

This table presents a typical set of conditions for SEC/GPC analysis of Poly(this compound).

While SEC/GPC provides relative molecular weights based on calibration standards, light scattering techniques, when coupled with SEC, can determine the absolute molecular weight of polymers. tosohbioscience.com This is particularly useful as it does not rely on the assumption that the hydrodynamic volume of the sample is the same as that of the calibration standards.

When a laser beam passes through a polymer solution, the macromolecules scatter the light. The intensity of the scattered light is proportional to the polymer's molecular weight and concentration. tosohbioscience.com Multi-Angle Light Scattering (MALS) detectors measure the scattered light at various angles, allowing for the accurate determination of the weight-average molecular weight (Mw) and the radius of gyration (Rg). tosohbioscience.com Low-Angle Light Scattering (LALS) and Right-Angle Light Scattering (RALS) are other variations of this technique. tosohbioscience.com

By using a light scattering detector in-line with an SEC system, the absolute molecular weight of the polymer can be determined at each elution slice, providing a true molecular weight distribution.

Membrane osmometry is a classical technique for measuring the number-average molecular weight (Mn) of polymers. wikipedia.orglibretexts.org This method is based on the colligative property of osmotic pressure. A solution of the polymer is separated from the pure solvent by a semipermeable membrane that allows the solvent molecules to pass through but not the larger polymer molecules. wikipedia.org The solvent flows from the pure solvent side to the solution side to equalize the chemical potential, creating a pressure difference known as the osmotic pressure (π). youtube.com

The osmotic pressure is related to the number-average molecular weight (Mn) by the van't Hoff equation. By measuring the osmotic pressure at different polymer concentrations and extrapolating to zero concentration, the value of Mn can be calculated. youtube.commgcub.ac.in Membrane osmometry is particularly sensitive to lower molecular weight species and provides an absolute measure of Mn. libretexts.org However, it is generally suitable for polymers with Mn in the range of approximately 20,000 to 500,000 g/mol , as lower molecular weight polymers may permeate the membrane, and for very high molecular weight polymers, the osmotic pressure becomes too small to measure accurately. libretexts.org

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of the repeating monomer units within the polymer chain.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of polymers. iupac.org Both ¹H NMR and ¹³C NMR are used to identify the different chemical environments of the protons and carbons in the Poly(this compound) structure.

In the ¹H NMR spectrum of PiODAm, characteristic signals corresponding to the protons in the isooctadecyl side chain and the polymer backbone can be identified. The broadness of the peaks is characteristic of a polymeric structure.

Table 2: Representative ¹H NMR Chemical Shifts for Poly(this compound)

| Chemical Shift (δ, ppm) | Assignment |

| ~0.8-0.9 | Terminal methyl (-CH₃) groups of the isooctadecyl chain |

| ~1.2-1.4 | Methylene (B1212753) (-CH₂-) groups of the isooctadecyl chain |

| ~1.5-1.7 | Methylene (-CH₂-) group in the polymer backbone |

| ~2.0-2.5 | Methine (-CH-) group in the polymer backbone |

| ~3.2-3.4 | Methylene (-CH₂-) group attached to the nitrogen atom |

| ~7.0-8.0 | Amide proton (-NH-) |

This table provides approximate chemical shift ranges for the protons in Poly(this compound). The exact positions can vary depending on the solvent and polymer tacticity.

¹³C NMR spectroscopy provides complementary information, with distinct signals for the carbonyl carbon of the amide group, the carbons of the polymer backbone, and the various carbons within the long alkyl side chain. sid.ir

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For Poly(this compound), the FTIR spectrum shows characteristic absorption bands corresponding to the amide group and the long alkyl chain.

The presence of a strong absorption band for the C=O stretch (Amide I) and the N-H bend (Amide II) confirms the presence of the acrylamide (B121943) functionality. researchgate.net The spectrum also displays strong bands corresponding to the C-H stretching and bending vibrations of the numerous methylene and methyl groups in the isooctadecyl side chain. researchgate.net The absence of peaks associated with the vinyl C=C double bond (around 1630 cm⁻¹) of the monomer indicates successful polymerization.

Table 3: Characteristic FTIR Absorption Bands for Poly(this compound)

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | N-H stretching vibration |

| ~2920 | Asymmetric C-H stretching of -CH₂- |

| ~2850 | Symmetric C-H stretching of -CH₂- |

| ~1640 | C=O stretching vibration (Amide I band) |

| ~1540 | N-H bending and C-N stretching vibrations (Amide II band) |

| ~1460 | -CH₂- scissoring vibration |

| ~1370 | -CH₃ symmetric bending vibration |

This table lists the key FTIR absorption bands for identifying the functional groups in Poly(this compound).

UV/Visible (UV/VIS) Spectroscopy Applications

UV/Visible (UV/VIS) spectroscopy is a versatile analytical technique employed to investigate the optical properties of polymeric materials and monitor dynamic processes in solution. For Poly(this compound) and its copolymers, UV/VIS spectroscopy is particularly useful for studying their thermoresponsive behavior in aqueous solutions. The technique measures the transmittance or absorbance of light in the ultraviolet and visible regions of the electromagnetic spectrum as a function of wavelength.

A key application of UV/VIS spectroscopy in the context of thermoresponsive polymers is the determination of the lower critical solution temperature (LCST). nih.gov Below the LCST, the polymer chains are hydrated and exist as extended coils, resulting in a transparent solution with high transmittance. As the temperature increases above the LCST, the polymer undergoes a phase transition, becoming dehydrated and collapsing into compact globules. This leads to aggregation and a significant decrease in the transmittance of the solution, which can be precisely monitored with a UV/VIS spectrophotometer equipped with a temperature controller. mdpi.com The cloud point, often taken as the temperature at which the transmittance drops to 50% of its initial value, is a key parameter characterizing the thermoresponsive nature of the polymer. mdpi.com

Furthermore, UV/VIS spectroscopy can be utilized to study the kinetics of polymer swelling and deswelling, as well as the encapsulation and release of guest molecules. nih.gov Changes in the absorbance spectrum of an encapsulated molecule upon its release from the polymer matrix can be monitored over time to determine release kinetics. When Poly(this compound) is copolymerized with chromophore-containing monomers, UV/VIS spectroscopy can provide insights into the local environment of the chromophore and how it is affected by the polymer's phase transition.

In hybrid systems where Poly(this compound) is combined with nanoparticles, such as gold or silver, UV/VIS spectroscopy is instrumental in characterizing the formation and optical properties of the hybrid material. nih.govrsc.org The surface plasmon resonance (SPR) peak of the metallic nanoparticles, which is sensitive to their size, shape, and surrounding dielectric environment, can be monitored to study the interaction between the polymer and the nanoparticles. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical states of the atoms within the top 1-10 nanometers of a material's surface. scivisionpub.comresearchgate.net This makes it an invaluable tool for the surface characterization of Poly(this compound) films, coatings, and modified surfaces. eag.comnottingham.ac.uk

The fundamental principle of XPS involves irradiating a sample with a beam of X-rays, which causes the emission of core-level electrons. nottingham.ac.uk The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. The binding energy is characteristic of the element and its chemical environment, allowing for the identification of the elements present on the surface and their oxidation states. researchgate.net

For Poly(this compound), XPS analysis can:

Confirm Surface Composition: Verify the presence of carbon, oxygen, and nitrogen in the expected stoichiometric ratios for the polymer. nih.gov

Analyze Surface Chemistry: High-resolution scans of the C1s, O1s, and N1s peaks can be deconvoluted to identify different chemical bonds, such as C-C, C-H, C-N, N-C=O, and C=O, confirming the chemical structure of the polymer at the surface. researchgate.net

Investigate Surface Modification and Contamination: XPS is highly effective in detecting changes in surface chemistry after modification processes like plasma treatment or grafting. eag.com It can also identify the presence of surface contaminants. scivisionpub.com

Study Surface Segregation in Copolymers: In copolymers containing this compound, XPS can be used to determine if one component preferentially segregates to the surface. scivisionpub.com

Determine Film Thickness: For thin films of Poly(this compound) on a substrate, XPS can be used to estimate the film thickness, provided it is within the analysis depth of the technique. researchgate.net

The table below presents hypothetical binding energy data for Poly(this compound) based on typical values for polyacrylamides.

| Element | Core Level | Binding Energy (eV) | Corresponding Functional Group |

|---|---|---|---|

| Carbon | C1s | ~284.8 | C-C, C-H (Alkyl Chain) |

| Carbon | C1s | ~286.2 | C-N |

| Carbon | C1s | ~288.0 | N-C=O (Amide) |

| Nitrogen | N1s | ~399.9 | N-C=O (Amide) |

| Oxygen | O1s | ~531.5 | N-C=O (Amide) |

Microscopic and Morphological Characterization

Scanning Electron Microscopy (SEM) of this compound Aggregates/Films

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and topography of materials at the micro- and nanoscale. In the study of this compound, SEM is employed to examine the structure of polymer aggregates, films, and hydrogels. The technique works by scanning a focused beam of electrons onto the sample surface, which causes the emission of secondary electrons. These secondary electrons are then detected to form an image of the surface.

For this compound systems, SEM analysis can provide valuable information on:

Surface Morphology of Polymer Films: SEM images can reveal the smoothness, roughness, and presence of any domains or defects on the surface of spin-coated or cast films of Poly(this compound). mdpi.com

Structure of Polymer Aggregates: When the polymer precipitates from solution (e.g., above its LCST), SEM can be used to study the size, shape, and porous structure of the resulting aggregates.

Pore Structure of Hydrogels: For crosslinked Poly(this compound) hydrogels, SEM can visualize the porous network structure, which is crucial for applications in areas like controlled release and tissue engineering.

Morphology of Copolymers and Blends: In multicomponent systems, SEM can be used to investigate phase separation and the morphology of different domains.

The sample preparation for SEM typically involves coating the non-conductive polymer sample with a thin layer of a conductive material, such as gold or carbon, to prevent charging effects from the electron beam.

Transmission Electron Microscopy (TEM) for Nanostructure Analysis

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM and is used to investigate the internal structure and morphology of nanomaterials. nanocomposix.com In TEM, a beam of electrons is transmitted through an ultrathin sample, and an image is formed from the interaction of the electrons with the sample. mdpi.com This technique is particularly well-suited for the nanostructural analysis of Poly(this compound) nanoparticles, micelles, and other self-assembled nanostructures. youtube.com

Key applications of TEM in the characterization of this compound-based nanostructures include:

Direct Visualization of Nanoparticles: TEM allows for the direct imaging of individual polymer nanoparticles, providing information on their size, shape, and size distribution. nih.gov

Analysis of Core-Shell Morphologies: For copolymers that self-assemble into core-shell micelles, TEM can be used to visualize the distinct core and shell regions, especially with the use of staining agents that preferentially bind to one of the polymer blocks.

Investigation of Hybrid Nanostructures: In systems where Poly(this compound) is combined with inorganic nanoparticles, TEM can reveal the distribution of the inorganic component within the polymer matrix. nanoimagingservices.com

Crystallinity Analysis: Selected Area Electron Diffraction (SAED) in TEM can provide information on the crystalline nature of the material. youtube.com

Sample preparation for TEM requires the sample to be very thin, typically less than 100 nm. For polymer nanoparticles, this is often achieved by drop-casting a dilute dispersion of the nanoparticles onto a TEM grid coated with a thin carbon film.

Atomic Force Microscopy (AFM) for Surface Topography and Self-Assemblies

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical images of surfaces at the nanoscale. mdpi.com It operates by scanning a sharp tip, attached to a flexible cantilever, over the sample surface. mdpi.com The forces between the tip and the sample lead to a deflection of the cantilever, which is monitored to create the topographical image. mdpi.com AFM is particularly advantageous for studying polymer surfaces because it can be performed in air or liquid environments and does not require a conductive coating. nih.gov

For this compound, AFM is a powerful tool for:

High-Resolution Surface Imaging: AFM can provide detailed images of the surface of Poly(this compound) films, revealing features such as polymer chains, domains, and defects with sub-nanometer resolution. nih.gov

Studying Self-Assembly: The self-assembly of this compound and its copolymers into ordered structures, such as monolayers and patterned surfaces, can be directly visualized with AFM. researchgate.netnih.gov

Investigating Surface Dynamics: In-situ AFM can be used to monitor dynamic processes on the surface in real-time, such as the swelling and collapse of the polymer in response to temperature changes. mdpi.com

Nanomechanical Properties: Beyond imaging, AFM can be used in force spectroscopy mode to probe the local mechanical properties of the polymer surface, such as elasticity and adhesion. rsc.org

The following table summarizes the capabilities of SEM, TEM, and AFM in the characterization of Poly(this compound) systems.

| Technique | Primary Information Obtained | Typical Resolution | Sample Environment |

|---|---|---|---|

| Scanning Electron Microscopy (SEM) | Surface topography, morphology of aggregates and films | ~1-10 nm | High vacuum |

| Transmission Electron Microscopy (TEM) | Internal structure, size, shape, and distribution of nanostructures | <1 nm | High vacuum |

| Atomic Force Microscopy (AFM) | 3D surface topography, self-assembly, nanomechanical properties | ~0.1-1 nm (lateral), <0.1 nm (vertical) | Air, liquid, vacuum |

Thermal Analysis of Poly(this compound) Systems

Thermal analysis techniques are essential for understanding the thermal properties and stability of polymeric materials. For Poly(this compound), techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide crucial information about its thermal degradation, glass transition temperature, and other thermal transitions.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. nih.gov It is used to determine the thermal stability of a polymer and to study its decomposition profile. mdpi.com A typical TGA experiment involves heating a small amount of the polymer at a constant rate and recording the weight loss. nih.gov

From the TGA thermogram of Poly(this compound), one can determine:

Decomposition Temperatures: The onset temperature of decomposition, the temperature of maximum decomposition rate, and the final residue mass. Poly(N-isopropylacrylamide), a similar polymer, shows good thermal stability up to 300°C. mdpi.com

Degradation Mechanism: The TGA curve can sometimes reveal a multi-step degradation process, providing insights into the mechanism of thermal decomposition. nih.govmdpi.com

Effect of Additives and Copolymerization: TGA can be used to assess how the thermal stability of the polymer is affected by the presence of additives, fillers, or by copolymerization with other monomers.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. cmu.edu It is used to detect and quantify thermal transitions such as the glass transition, melting, and crystallization. mdpi.comtainstruments.com

For Poly(this compound), DSC can be used to determine:

Glass Transition Temperature (Tg): The Tg is a characteristic temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This is observed as a step-like change in the heat flow signal in the DSC thermogram.

Melting Temperature (Tm) and Crystallinity: If the polymer has a crystalline fraction, DSC can be used to determine its melting temperature and the enthalpy of fusion, from which the degree of crystallinity can be estimated.

Lower Critical Solution Temperature (LCST): For aqueous solutions of the polymer, DSC can be used to study the endothermic process associated with the LCST phase transition. cmu.edu The enthalpy of this transition provides a quantitative measure of the strength of the polymer-water interactions. cmu.edu

The table below presents expected thermal properties for Poly(this compound), drawing parallels with similar long-chain poly(N-alkyl acrylamides).

| Thermal Property | Analytical Technique | Expected Observation |

|---|---|---|

| Decomposition Temperature | TGA | Significant weight loss above 300°C |

| Glass Transition Temperature (Tg) | DSC | Step change in heat flow, value dependent on molecular weight and tacticity |

| Lower Critical Solution Temperature (LCST) | DSC | Endothermic peak in aqueous solution, temperature dependent on concentration and copolymer composition |

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to investigate the thermal transitions of polymers. By measuring the difference in heat flow required to increase the temperature of a sample and a reference, DSC can identify key transitions such as the glass transition temperature (T_g), melting temperature (T_m), and crystallization temperature (T_c).

For N-substituted polyacrylamides, DSC is crucial for determining the T_g, which signifies the transition from a rigid, glassy state to a more flexible, rubbery state. This transition is a characteristic property of the amorphous regions of a polymer. In copolymers, the T_g can be influenced by the composition and miscibility of the comonomers. For instance, the incorporation of comonomers can either increase or decrease the T_g of the resulting copolymer compared to the homopolymer. researchgate.net Studies on copolymers of N-isopropylacrylamide have shown that intermolecular crosslinking can lead to higher transition temperatures. researchgate.net

In aqueous solutions, DSC is also employed to study the lower critical solution temperature (LCST), a phenomenon observed in many thermosensitive polymers where the polymer phase separates from the solution upon heating. cmu.eduu-fukui.ac.jpnih.gov The enthalpy of this phase separation, which corresponds to the strength of the polymer-water hydrogen bonding, can be quantified from the DSC thermogram. cmu.edu While specific DSC data for Poly(this compound) is not extensively detailed in the available literature, the principles derived from analogous N-alkyl substituted polyacrylamides are directly applicable. researchgate.netu-fukui.ac.jpmdpi.com

Table 1: Illustrative DSC Data for N-Substituted Polyacrylamide Systems This table presents typical data obtained from DSC analysis for analogous polymer systems to illustrate the type of information generated.

| Polymer System | Transition Observed | Temperature (°C) | Enthalpy (J/g) | Reference Analogue |

| Poly(N-isopropylacrylamide) (PNIPAAm) | Glass Transition (T_g) | ~135 | N/A | mdpi.com |

| PNIPAAm in aqueous solution | LCST Phase Separation | ~32-33 | 22.9 | cmu.edu |

| PNIPAAm-co-Acrylic Acid | Glass Transition (T_g) | Varies with composition | N/A | researchgate.net |

| QAUDMA-m:TEGDMA Copolymer | Glass Transition (T_gp) | 60.33 - 68.49 | N/A | researchgate.net |

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a primary method for evaluating the thermal stability of materials. mdpi.com The resulting TGA curve provides information about decomposition temperatures, the composition of multi-component systems, and the kinetics of degradation. mdpi.comnih.gov

For polymers like Poly(this compound), TGA determines the temperature at which the polymer begins to degrade, the rate of degradation, and the amount of residual mass at the end of the analysis. The thermal stability of copolymers is often found to be intermediate between that of the constituent homopolymers. researchgate.net For example, studies on Poly(N-isopropylacrylamide) (PNIPAAm) show it has high thermal stability, with degradation beginning at temperatures as high as 360 °C. researchgate.netuea.ac.uk However, the introduction of comonomers, such as those with hydroxy side chains, can significantly reduce this stability and introduce new degradation pathways at lower temperatures. researchgate.netuea.ac.uk TGA experiments are typically conducted under a nitrogen atmosphere to study the degradation of the polymer backbone without oxidative processes. mdpi.commdpi.com

Table 2: Representative TGA Data for a Polyacrylamide Analogue This table provides an example of data obtained from TGA, showing decomposition stages for a related polymer system.

| Polymer | Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Reference Analogue |

| Poly(N-isopropylacrylamide) | Stage 1 (Side-chain) | 360 - 420 | ~55 | researchgate.netuea.ac.uk |

| Stage 2 (Backbone) | > 420 | ~45 | researchgate.netuea.ac.uk | |

| PNIPAAm-co-hydroxymethylacrylamide | Stage 1 (Dehydration) | 110 - 240 | Varies with composition | researchgate.netuea.ac.uk |

| Stage 2 (Degradation) | > 240 | Varies with composition | researchgate.netuea.ac.uk |

Other Advanced Characterization Techniques

Mass Spectrometry (MALDI-TOF, ESI-TOF) for End-Group Analysis and Purity

Mass spectrometry techniques are powerful tools for the detailed characterization of polymers, providing information on molecular weight, composition, and structural details like end-groups. mdpi.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that allows for the analysis of large macromolecules with minimal fragmentation. sigmaaldrich.com It is invaluable for confirming the fidelity of polymer end-groups, which is crucial for polymers synthesized with specific functionalities for further reactions. sigmaaldrich.comnih.gov MALDI-TOF MS can determine the absolute molecular weights of oligomers, allowing for the calculation of number-average molecular weight (M_n), weight-average molecular weight (M_w), and polydispersity (Đ = M_w/M_n) for polymers with narrow distributions (Đ < 1.2). waters.combruker.com By analyzing the mass of individual polymer chains, the mass of the repeating monomer unit and the sum mass of the end-groups can be readily identified. bruker.com

Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry is another soft ionization technique well-suited for polymer analysis. agsanalitica.comecu.edu When coupled with liquid chromatography (LC), ESI-TOF MS provides both structural information from the mass spectrometer and quantitative data from the chromatography. nih.gov This hyphenated technique is effective for determining end-group functionalities and assessing the chemical heterogeneity within a polymer sample. nih.govecu.edu Tandem MS (MS/MS) experiments can be performed to fragment polymer ions, providing detailed structural information about the polymer backbone, side chains, and end-groups. mdpi.comagsanalitica.com

Table 3: Information Obtainable from Mass Spectrometry for Polymer Characterization

| Technique | Information Provided | Application in Polymer Analysis |

| MALDI-TOF MS | Absolute Molecular Weight (M_n, M_w) | Verifying polymer molecular weight and distribution. waters.com |

| Polydispersity (Đ) | Assessing the breadth of the molecular weight distribution. sigmaaldrich.com | |

| End-Group Mass and Fidelity | Confirming the chemical structure of chain ends. nih.govbruker.com | |

| Monomer Repeat Unit Mass | Confirming the primary structure of the polymer. waters.com | |

| ESI-TOF MS | Molecular Weight and Distribution | Characterizing polymer size and heterogeneity. nih.gov |

| End-Group Functionality | Quantitative and qualitative end-group calculations. nih.gov | |

| Chemical Composition Distribution | Analyzing the composition of copolymers. nih.gov | |

| Purity and Side Products | Identifying impurities and by-products from synthesis. mdpi.com |

Small-Angle Scattering (SAS) (X-ray, Neutron) for Structural Organization

Small-Angle Scattering (SAS) techniques, including Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS), are non-destructive methods used to investigate the nanoscale structure of materials, typically in the range of 1 to several hundred nanometers. malvernpanalytical.comnist.gov

Small-Angle X-ray Scattering (SAXS) measures the elastic scattering of X-rays by a sample at very low angles. malvernpanalytical.com The scattering pattern provides information about the size, shape, and arrangement of nanoscale features such as particles, micelles, or polymer domains. youtube.comyoutube.com For polymers like Poly(this compound), which may self-assemble into ordered structures in solution or in the solid state, SAXS is used to characterize these morphologies. researchgate.net Time-resolved SAXS can be used to monitor the evolution of particle formation and growth during polymerization in real-time. nih.gov

Small-Angle Neutron Scattering (SANS) is a complementary technique that uses neutrons instead of X-rays. ornl.gov A key advantage of SANS is the ability to use isotopic substitution (e.g., replacing hydrogen with deuterium) to create contrast within a sample. ornl.govresearchgate.net This "contrast variation" allows specific parts of a complex structure, such as the core or shell of a copolymer micelle, to be highlighted. SANS is particularly powerful for studying the structure and interactions of polymers in solution and the dynamics of polymer chains, such as chain exchange between nanoparticles. whiterose.ac.ukrsc.org

Table 4: Structural Parameters Determined by SAXS and SANS

| Parameter | Description | Technique(s) |

| Particle Size & Shape | Determines the dimensions (e.g., radius, length) and form (e.g., spherical, cylindrical) of nanoparticles or aggregates. youtube.com | SAXS, SANS |

| Radius of Gyration (R_g) | A measure of the overall size of a polymer coil or particle. youtube.com | SAXS, SANS |

| Inter-particle Distance | Characterizes the spacing and ordering of particles in concentrated systems. | SAXS, SANS |

| Core-Shell Dimensions | Measures the size of the core and the thickness of the shell in micellar structures. whiterose.ac.ukrsc.org | SAXS, SANS |

| Structural Organization | Investigates self-assembled structures like lamellae, cylinders, or spheres in block copolymers. ornl.gov | SAXS, SANS |

| Conformational State | Probes the folding and unfolding of macromolecular chains. youtube.com | SAXS, SANS |

Dynamic Light Scattering (DLS) for Particle Size and Hydrodynamic Diameter

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles and macromolecules in suspension or solution. ufl.edunih.gov The technique works by analyzing the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of the particles. ufl.edunih.gov

Smaller particles diffuse more rapidly than larger ones, leading to faster fluctuations in scattered light intensity. The DLS instrument measures the rate of these fluctuations to determine the translational diffusion coefficient of the particles. ufl.edu Using the Stokes-Einstein equation, the hydrodynamic diameter (D_h) can then be calculated. ufl.edu The hydrodynamic diameter is the size of a hypothetical hard sphere that diffuses at the same rate as the particle being measured and includes any solvent molecules associated with the particle's surface.

DLS is widely used to characterize the size of polymer nanoparticles, micelles, and aggregates in aqueous solutions. nih.govresearchgate.net For thermosensitive polymers, DLS is an excellent tool for monitoring changes in particle size and aggregation behavior as a function of temperature, allowing for the determination of the LCST. nih.govhgxx.org The technique also provides the Polydispersity Index (PDI), a measure of the width of the particle size distribution. researchgate.net

Table 5: Illustrative DLS Data for a Thermoresponsive Copolymer Solution This table shows hypothetical but representative DLS results for a polymer solution below and above its Lower Critical Solution Temperature (LCST).

| Sample Condition | Hydrodynamic Diameter (D_h), Z-Average (nm) | Polydispersity Index (PDI) | Interpretation | Reference Analogue |

| Below LCST (e.g., 25 °C) | 52.2 | 0.116 | Individual polymer chains or small, stable micelles are present in the solution. researchgate.net | researchgate.nethgxx.org |

| Above LCST (e.g., 40 °C) | 450.8 | 0.450 | Polymer chains have collapsed and formed large aggregates due to phase separation. researchgate.net | nih.govresearchgate.net |

Supramolecular Assembly and Self Organization of N Isooctadecylacrylamide Based Systems

Principles of Self-Assembly in Hydrophobic Acrylamide (B121943) Polymers

The self-assembly of hydrophobically modified acrylamide polymers, including those based on N-Isooctadecylacrylamide, is primarily driven by the hydrophobic effect. researchgate.netnih.gov In aqueous environments, the hydrophobic isooctadecyl side chains tend to minimize their contact with water molecules. This leads to their aggregation, forming hydrophobic microdomains, while the hydrophilic polyacrylamide backbone remains exposed to the aqueous phase. researchgate.net This process is a synergistic cooperation between directional hydrogen bonds and interactions arising from the hydrophobic effect. nih.gov

This association can occur in two primary modes:

Intramolecular Association: At very low concentrations, the hydrophobic side chains of a single polymer chain may associate with each other, causing the polymer to adopt a more compact, coiled conformation.

Intermolecular Association: As the polymer concentration increases beyond a critical aggregation concentration (CAC), the hydrophobic side chains from different polymer chains begin to associate. researchgate.netresearchgate.net This intermolecular association is the key step leading to the formation of larger, well-defined supramolecular structures and can result in a significant increase in the solution's viscosity due to the formation of a transient three-dimensional network. researchgate.net

The entire process is a bottom-up approach to creating functional materials where weak interactions like van der Waals forces and hydrogen bonds between polymer chains govern the formation of ordered structures. nso-journal.orgresearchgate.net

Formation of Poly(this compound) Micelles and Vesicles

Homopolymers of this compound, or more commonly, its copolymers, exhibit classic amphiphilic behavior, leading to the formation of micelles and vesicles in selective solvents.

Micelles are thermodynamically stable, core-shell nanostructures. In aqueous solutions, they form by aggregating the hydrophobic isooctadecyl chains into a dense core, shielded from the water by a corona of hydrophilic polymer segments. nih.gov The formation is typically initiated above the critical micelle concentration (CMC), where individual polymer chains (unimers) assemble into these organized structures. nih.gov

Vesicles , or polymersomes, are hollow spheres with a bilayer membrane structure enclosing an aqueous core. They are analogous to biological liposomes. nih.gov The polymer membrane consists of a hydrophobic layer of isooctadecyl chains sandwiched between inner and outer hydrophilic layers. The formation of vesicles versus micelles is often dependent on the balance between the hydrophilic and hydrophobic portions of the polymer. Generally, polymers with a larger hydrophobic fraction are more likely to form vesicles and other complex structures. lboro.ac.uk The transition from micelles to vesicles can sometimes be induced by changing solution conditions or by mixing different types of amphiphiles. nih.govnih.gov

Self-Assembled Nanostructures from this compound Copolymers

When this compound is copolymerized with other monomers, the resulting amphiphilic copolymers can self-assemble into a rich variety of nanostructures. nih.gov The specific morphology is highly dependent on the copolymer's composition and architecture.

Commonly observed nanostructures include:

Core-Crystalline Micelles and Vesicles: In copolymers with hydrophilic monomers like poly(ethylene glycol) (PEG), the hydrophobic this compound segments can form a crystalline core within micelles or the membrane of vesicles in aqueous solutions. nih.gov

Lamellar Structures: In the solid state or in concentrated solutions, these copolymers can microphase-separate into alternating layers of the hydrophilic blocks and the hydrophobic, crystalline isooctadecyl blocks. nih.gov Research on random copolymers of PEG and octadecyl pendants has shown the formation of lamellar structures with domain spacing as small as 5 nm. nih.gov

Reverse Micelles: In nonpolar organic solvents like hexane, the self-assembly is inverted. The hydrophilic parts of the copolymer form the core of the micelle to minimize contact with the hydrophobic solvent, while the isooctadecyl chains form the outer corona. nih.gov

The table below summarizes findings on nanostructures formed from amphiphilic random copolymers containing crystalline octadecyl pendants.

| Octadecyl Unit Content (mol %) | Observed Nanostructure in Solid State | Domain Spacing |

|---|---|---|

| 50-80 | Lamellar Microphase Separation | ~5 nm |

| <50 or >80 | Spherical Microphase Separation | Not specified |

Data derived from research on amphiphilic random copolymers with poly(ethylene glycol) and crystalline octadecyl pendants. nih.gov

Factors Influencing Self-Assembly Morphology of this compound Systems

The final morphology of the self-assembled structures is not fixed but can be tuned by altering various external and internal parameters. researchgate.net

The choice of solvent is critical as it mediates the interactions between polymer segments. nih.gov In a good solvent for both blocks of a copolymer, the polymer will be fully dissolved. In a selective solvent (good for one block, poor for the other), self-assembly is induced. The polarity of the solvent directly influences the strength of the hydrophobic interactions driving the aggregation. researchgate.netrsc.org

Polymer concentration plays a crucial role in determining the type and size of the aggregates. researchgate.net

Below the CAC: Polymers exist as individual chains, with potential for intramolecular hydrophobic associations. researchgate.net

Above the CAC: Intermolecular association dominates, leading to the formation of micelles, vesicles, or larger aggregates. researchgate.net

High Concentrations: At sufficiently high concentrations, a continuous gel-like network can form throughout the solution due to extensive intermolecular cross-linking via the hydrophobic domains. researchgate.netresearchgate.net

Temperature can significantly alter the supramolecular organization by affecting both polymer solubility and the strength of noncovalent interactions. For polymers containing segments similar to poly(N-isopropylacrylamide), temperature changes can induce a phase transition known as the lower critical solution temperature (LCST). researchgate.net Above the LCST, the polymer chains dehydrate and collapse, which can trigger or modify the aggregation process. researchgate.netunifi.it

While this compound itself doesn't have a classic LCST, temperature still influences the system:

It affects the mobility of the polymer chains.

It can change the solubility of the polymer segments.

It can influence the crystallinity of the isooctadecyl side chains, which in turn affects the packing and morphology of the aggregates.

The arrangement of the this compound units along the polymer chain has a profound impact on the resulting self-assembled structures. rsc.orgrsc.orgmdpi.com Even with identical chemical compositions and molecular weights, different architectures lead to distinct morphologies. rsc.orgnih.gov

Block Copolymers: These consist of long, distinct sequences of the hydrophobic and hydrophilic monomers. This clean separation of functionalities leads to the formation of well-defined, ordered nanostructures like spherical micelles, cylindrical micelles, or vesicles, depending on the relative block lengths. lboro.ac.uk

Statistical (Random) Copolymers: The hydrophobic this compound monomers are distributed randomly along the hydrophilic polymer chain. While they still self-assemble to shield the hydrophobic units from water, the resulting structures may be less defined than those from block copolymers. However, as seen in copolymers with octadecyl pendants, they can still form precise nanostructures like small micelles and ordered lamellae. nih.gov The distribution of charges or hydrophobic groups within the sequence is a determining factor in the final assembly. semanticscholar.org

The table below summarizes the general influence of polymer architecture on self-assembly.

| Polymer Architecture | Typical Self-Assembled Morphology | Key Characteristics |

|---|---|---|

| Diblock Copolymers | Well-defined spheres, cylinders, vesicles, lamellae | Morphology strongly dependent on the volume fraction of each block. |

| Statistical/Random Copolymers | Less-defined aggregates, core-shell micelles, lamellae | Assembly driven by local clustering of hydrophobic pendant groups. |

| Graft Copolymers | Varied (e.g., cylindrical micelles, vesicles) | Architecture offers more complex and tunable structures. |

Effect of Additional Components (e.g., Surfactants, Nanoparticles)

The introduction of external agents like surfactants and nanoparticles can profoundly alter the self-assembly and macroscopic properties of this compound-based systems. These components interact with the hydrophobic isooctadecyl side chains, leading to the formation of complex hierarchical structures.

Surfactants

The interaction between polymers of N-alkylacrylamides and surfactants is dictated by the nature of both the polymer's hydrophobic side chains and the surfactant's chemical structure. Studies on copolymers of N-isopropylacrylamide and N-n-octadecylacrylamide reveal distinct mechanisms of association with charged and neutral surfactants. acs.org

With charged surfactants, such as Sodium Dodecyl Sulfate (SDS) and Hexadecyltrimethylammonium Chloride (HTAC), the association is noncooperative. The surfactant molecules partition into the hydrophobic domains formed by the octadecyl chains. acs.org In contrast, neutral surfactants like n-octyl β-D-glucopyranoside (OG) interact through a cooperative mechanism. This process begins at a critical aggregation concentration (cac), which is well below the surfactant's own critical micelle concentration (cmc). acs.org This interaction leads to the formation of mixed clusters, where the polymer's alkyl chains are enveloped by surfactant molecules. acs.org

Fluorescence probe studies indicate that these mixed clusters are more rigid than the corresponding pure surfactant micelles. acs.org This increased rigidity suggests a highly organized and compact supramolecular structure. The number of surfactant molecules associated with each alkyl substituent depends on the surfactant's own alkyl chain length. acs.org

Table 1: Interaction of Hydrophobically Modified Polyacrylamide with Various Surfactants

Data extrapolated from studies on copolymers of N-isopropylacrylamide and N-n-octadecylacrylamide. acs.org

| Surfactant Type | Surfactant Example | Interaction Mechanism | Key Findings |

|---|---|---|---|

| Anionic (Charged) | Sodium Dodecyl Sulfate (SDS) | Noncooperative Partitioning | Strong association occurs as surfactant partitions into hydrophobic polymer domains. |

| Cationic (Charged) | Hexadecyltrimethylammonium Chloride (HTAC) | Noncooperative Partitioning | Similar to anionic surfactants, driven by hydrophobic interactions. |

| Neutral | n-Octyl β-D-glucopyranoside (OG) | Cooperative Binding | Association begins at a critical aggregation concentration (cac) below the surfactant's cmc, forming mixed clusters. |

Nanoparticles

The incorporation of nanoparticles into a poly(this compound) matrix would be expected to form a nanocomposite hydrogel. In these systems, nanoparticles can act as physical cross-linking points, significantly enhancing the mechanical properties of the hydrogel. nih.govnih.gov The interaction between the polymer and nanoparticles would likely be mediated by the adsorption of the hydrophobic isooctadecyl chains onto the nanoparticle surface. nih.gov

The specific effects would depend on the nature of the nanoparticles: